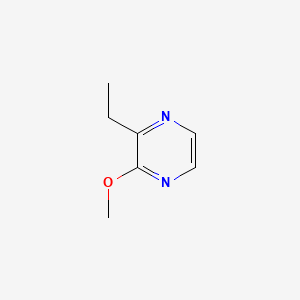

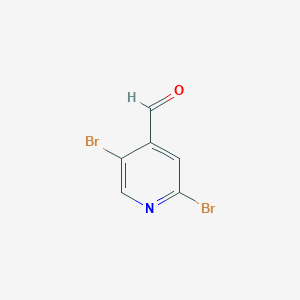

2,5-Dibromoisonicotinaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

- 2,5-Dibromoisonicotinaldehyde has been used in the synthesis of various new derivatives via a palladium-catalyzed Suzuki cross-coupling reaction . This method involved the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids to synthesize corresponding thiophene derivatives under controlled and optimal reaction conditions .

- The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition, and anti-thrombolytic activities . The compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene exhibited the highest values for haemolytic and bio-film inhibition activities among all newly synthesized derivatives . In addition, the compound 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene also showed high anti-thrombolytic activity .

- The synthesized thiophene molecules, which include 2,5-Dibromoisonicotinaldehyde as a precursor, were studied for their biofilm inhibition activities . The compound 2,5-bis(4-chloropheny)-3-hexylthiophene exhibited excellent biofilm inhibition activity .

- The synthesized thiophene molecules were studied for their haemolytic activities . The compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene exhibited the highest values for haemolytic activities among all newly synthesized derivatives .

Medicinal Chemistry

Biofilm Inhibition

Hemolysis Assay

Anti-thrombolytic Assay

- Electrochemical Energy Storage

- 2,5-Dibromoisonicotinaldehyde can be used in the fabrication of high-performance electrode materials for electrochemical energy storage devices . A study reported the construction of hierarchical composite electrodes (NiCoLDH@NiCoSe2@MnO2) consisting of hydrothermally synthesized NiCo-layered double hydroxide (NiCoLDH) nanoneedle arrays decorated with alternately electrodeposited NiCoSe2 and MnO2 nanocrystals on carbon fibers .

- The NiCoLDH nanoneedles were designed to facilitate the one-step electrodeposited growth of NiCoSe2 nanoparticles for 60 seconds and also strengthen the interfacial contact between the NiCoSe2 film and the conductive fiber substrate . The secondary electrodeposition of MnO2 layers for 40 seconds further enhanced the electrochemical performance and cycling stability of the composite electrodes .

- The composite electrodes displayed a high area-specific capacitance of 1051.3 mF cm-2 at 1 mA cm-2, with superior capacitance retention (~80%) than that of NiCoLDH@NiCoSe2 (~49%) after 5000 cycles . The corresponding fiber-shaped supercapacitors provided an energy density of 45.00 μWh cm-2 at a power density of 800.00 μW cm-2 and showed good stability .

Safety And Hazards

Eigenschaften

IUPAC Name |

2,5-dibromopyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRBYBOKTOIPCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649913 |

Source

|

| Record name | 2,5-Dibromopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromoisonicotinaldehyde | |

CAS RN |

959244-28-1 |

Source

|

| Record name | 2,5-Dibromopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B1293400.png)